N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a fluorobenzyl group, a pyridinyl-piperidinyl moiety, and an oxalamide linkage
Mechanism of Action
Target of Action
The primary targets of N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Biochemical Pathways
By inhibiting FGFRs, this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound has been shown to significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Pyridinyl-Piperidinyl Intermediate: The next step involves the synthesis of the pyridinyl-piperidinyl intermediate, which can be achieved through a series of condensation reactions.
Oxalamide Linkage Formation: The final step involves the coupling of the two intermediates via an oxalamide linkage, typically using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-3-1-15(2-4-17)13-23-19(26)20(27)24-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFACUDSVDZVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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